Cas no 2172543-98-3 (1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)

1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- [1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
- 2172543-98-3
- EN300-1596010
- 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine
-
- インチ: 1S/C8H16N4O/c1-3-12-8(4-5-13-2)7(6-9)10-11-12/h3-6,9H2,1-2H3
- InChIKey: IUKJTDQGRCSXHN-UHFFFAOYSA-N
- ほほえんだ: O(C)CCC1=C(CN)N=NN1CC
計算された属性
- せいみつぶんしりょう: 184.13241115g/mol
- どういたいしつりょう: 184.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): -1
1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596010-1000mg |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 1000mg |
$1485.0 | 2023-09-23 | ||
Enamine | EN300-1596010-5000mg |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 5000mg |
$4309.0 | 2023-09-23 | ||
Enamine | EN300-1596010-0.05g |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 0.05g |
$1247.0 | 2023-07-10 | ||
Enamine | EN300-1596010-0.25g |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 0.25g |
$1366.0 | 2023-07-10 | ||
Enamine | EN300-1596010-10000mg |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 10000mg |
$6390.0 | 2023-09-23 | ||
Enamine | EN300-1596010-50mg |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 50mg |
$1247.0 | 2023-09-23 | ||
Enamine | EN300-1596010-2500mg |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 2500mg |
$2912.0 | 2023-09-23 | ||
Enamine | EN300-1596010-100mg |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 100mg |
$1307.0 | 2023-09-23 | ||
Enamine | EN300-1596010-5.0g |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 5.0g |
$4309.0 | 2023-07-10 | ||
Enamine | EN300-1596010-500mg |
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172543-98-3 | 500mg |
$1426.0 | 2023-09-23 |
1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報
Research Brief on 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172543-98-3): Recent Advances and Applications
The compound 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172543-98-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine as a key intermediate in the synthesis of novel triazole-based compounds. The presence of both the ethyl and methoxyethyl substituents on the triazole ring enhances its stability and bioavailability, making it a promising scaffold for further derivatization. Researchers have successfully employed click chemistry approaches to functionalize this compound, yielding derivatives with improved pharmacokinetic properties.
In pharmacological investigations, this compound has demonstrated notable activity as a modulator of various biological targets. Preliminary in vitro studies suggest its potential as a lead compound for the development of central nervous system (CNS) therapeutics, owing to its ability to cross the blood-brain barrier. The molecule's structural similarity to known neurotransmitter analogs has prompted investigations into its interactions with GABA receptors and monoamine transporters.
The synthesis of 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine has been optimized in recent protocols, with reports of improved yields (up to 85%) through copper-catalyzed azide-alkyne cycloaddition reactions. These methodological advances have facilitated the production of gram-scale quantities necessary for comprehensive biological evaluation. Structural characterization by NMR and mass spectrometry has confirmed the high purity of synthesized batches, addressing previous concerns about byproduct formation.
Emerging applications of this compound extend beyond traditional drug development. Recent patent filings indicate its incorporation into diagnostic probes for molecular imaging, particularly in positron emission tomography (PET) tracers. The triazole moiety serves as an effective chelation site for radiometals, while the methanamine group allows for facile conjugation to targeting vectors. This dual functionality positions the molecule as a valuable tool in theranostic applications.
Ongoing research is exploring structure-activity relationships (SAR) of 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine derivatives. Computational modeling studies have provided insights into the molecular interactions responsible for its biological effects, guiding the design of second-generation analogs with enhanced selectivity. These efforts are supported by collaborative initiatives between academic institutions and pharmaceutical companies, reflecting the compound's growing importance in translational research.
While preclinical results are promising, challenges remain in the development pathway. Metabolic stability studies have identified potential sites of oxidative metabolism that may require structural modification. Current research is addressing these limitations through systematic medicinal chemistry optimization, with several candidate molecules progressing toward IND-enabling studies. The compound's patent landscape is also evolving, with multiple organizations claiming novel applications and formulations.
In conclusion, 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine represents a versatile chemical entity with broad potential in medicinal chemistry and chemical biology. Its unique structural features and demonstrated biological activities make it a valuable scaffold for continued investigation. Future research directions will likely focus on expanding its therapeutic applications and addressing current pharmacological limitations through rational drug design approaches.
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